methyl 3-(4-methoxyphenoxy)prop-2-enoate
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Overview
Description
Methyl 3-(4-methoxyphenoxy)prop-2-enoate is an organic compound with the molecular formula C11H12O4 It is a derivative of methoxybenzenes and is characterized by the presence of a methoxyphenoxy group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-methoxyphenoxy)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with methyl acrylate in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products. The product is then purified through techniques such as distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-methoxyphenoxy)propanoic acid or 3-(4-methoxyphenoxy)propanal.
Reduction: Formation of 3-(4-methoxyphenoxy)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-methoxyphenoxy)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4-methoxyphenoxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-(4-methoxyphenoxy)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: This compound has additional hydroxyl groups, which may enhance its antioxidant properties.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: This compound lacks the phenoxy group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
114992-36-8 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-(4-methoxyphenoxy)prop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-13-9-3-5-10(6-4-9)15-8-7-11(12)14-2/h3-8H,1-2H3 |
InChI Key |
ZPFZMDRWOVVIJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC=CC(=O)OC |
Origin of Product |
United States |
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